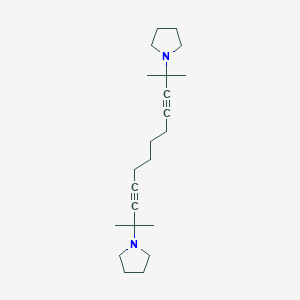![molecular formula C20H23N5OS B11678840 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida es un compuesto orgánico complejo con la fórmula molecular C20H23N5OS. Este compuesto es conocido por su estructura única, que incluye un anillo de benzimidazol y un grupo dimetilaminofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida típicamente implica la condensación de 4-(dimetilamino)benzaldehído con 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado como etanol o metanol . La mezcla de reacción se enfría luego y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones generalmente se realizan en solventes anhidros como tetrahidrofurano (THF) o etanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir los sulfoxidos o sulfonas correspondientes, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en una amplia gama de derivados dependiendo del nucleófilo empleado .
Aplicaciones Científicas De Investigación
N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida se ha explorado para diversas aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha estudiado por su potencial como sonda fluorescente debido a sus características estructurales únicas.
Medicina: Se ha investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida involucra su interacción con objetivos moleculares y vías específicas. El anillo de benzimidazol del compuesto puede interactuar con el ADN, lo que lleva a posibles efectos anticancerígenos. Además, el grupo dimetilaminofenilo puede mejorar su capacidad para penetrar las membranas celulares, aumentando su eficacia como agente antimicrobiano .
Comparación Con Compuestos Similares
Compuestos similares
- N'-{(E)-[4-(dietilamino)fenil]metilideno}-2-[(1-metil-1H-bencimidazol-2-il)sulfanil]acetohidrazida
- N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-{[1-(4-metilbencil)-1H-bencimidazol-2-il]sulfanil}acetohidrazida
- N'-{(E)-[4-(dietilamino)-2-hidroxifenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida
Singularidad
N'-{(E)-[4-(dimetilamino)fenil]metilideno}-2-[(1-etil-1H-bencimidazol-2-il)sulfanil]acetohidrazida se destaca por su combinación única de un anillo de benzimidazol y un grupo dimetilaminofenilo.
Propiedades
Fórmula molecular |
C20H23N5OS |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N5OS/c1-4-25-18-8-6-5-7-17(18)22-20(25)27-14-19(26)23-21-13-15-9-11-16(12-10-15)24(2)3/h5-13H,4,14H2,1-3H3,(H,23,26)/b21-13+ |
Clave InChI |
BMUJKXXGJWHVSM-FYJGNVAPSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)

![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)
![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
